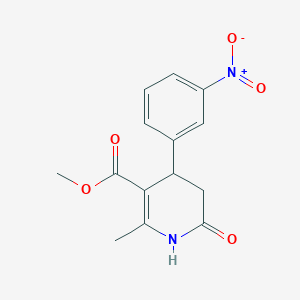
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound is known for its unique mechanism of action, which makes it a promising candidate for various research studies.
作用机制
The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of a specific enzyme called dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, which play a key role in glucose homeostasis. Inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn leads to improved glucose metabolism. This mechanism of action makes 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is its unique mechanism of action, which makes it a promising candidate for various research studies. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is that it has not been extensively studied in humans, which limits its potential applications in clinical settings.
未来方向
There are several future directions for research on 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to study its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its potential applications in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process. The first step involves the reaction of 2-methoxybenzylamine with ethyl 4-bromobenzoate to form N-(2-methoxybenzyl)-4-bromobenzamide. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate in the presence of a catalyst to yield 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound in various research studies, particularly in the field of biochemistry and pharmacology. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for various research studies.
属性
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-15-8-10-18(11-9-15)23-14-17(12-20(23)24)21(25)22-13-16-6-4-5-7-19(16)26-2/h4-11,17H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRNAKLRBTUXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(2-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4928169.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928193.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)
![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)
![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)


![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)